![molecular formula C16H14N4O2 B2709601 (E)-2-(1H-苯并[d]咪唑-2-基)-N'-(2-羟基苯甲基亚甲基)乙酰羟肼 CAS No. 19731-24-9](/img/structure/B2709601.png)
(E)-2-(1H-苯并[d]咪唑-2-基)-N'-(2-羟基苯甲基亚甲基)乙酰羟肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(2-hydroxybenzylidene)acetohydrazide, also known as 2-(1H-benzimidazol-2-yl)-N’-[(1E)-(2-hydroxyphenyl)methylene]acetohydrazide:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Research indicates that it exhibits strong inhibitory effects against a variety of bacterial and fungal strains. Its mechanism of action involves disrupting microbial cell walls and interfering with essential enzymatic processes, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer lines. It functions by activating caspase pathways and inhibiting cell proliferation. This makes it a valuable molecule for further exploration in cancer therapy, potentially leading to the development of new chemotherapeutic agents .
Antioxidant Activity
The compound has been found to possess strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which is beneficial in preventing various oxidative stress-related diseases .
Anti-inflammatory Effects
Research has shown that this compound can significantly reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for treating inflammatory conditions like arthritis and other chronic inflammatory diseases .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, including tyrosinase and acetylcholinesterase. Tyrosinase inhibition is particularly relevant in the treatment of hyperpigmentation disorders, while acetylcholinesterase inhibition is important for managing neurodegenerative diseases like Alzheimer’s .
Metal Ion Chelation
This compound has demonstrated the ability to chelate metal ions, which is useful in various biomedical applications. Metal ion chelation can help in detoxifying heavy metals from the body and is also relevant in the treatment of conditions like Wilson’s disease, where copper accumulation occurs .
Antiviral Activity
Preliminary studies suggest that this compound may have antiviral properties, particularly against RNA viruses. It appears to interfere with viral replication processes, making it a potential candidate for further research in antiviral drug development .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light exposure makes it suitable for PDT, offering a non-invasive treatment option for certain types of cancer .
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application warrants further investigation to fully understand and harness its capabilities.
Pharmaceuticals | Free Full-Text | Discovery of 1H-benzo[d]imidazole …
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-14-8-4-1-5-11(14)10-17-20-16(22)9-15-18-12-6-2-3-7-13(12)19-15/h1-8,10,21H,9H2,(H,18,19)(H,20,22)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILGGTPBFARQHU-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2709520.png)
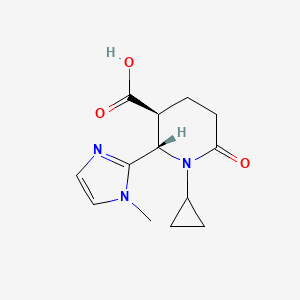
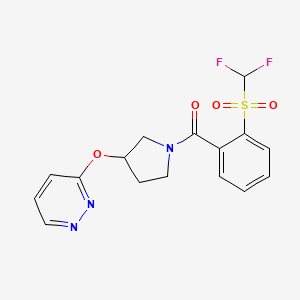
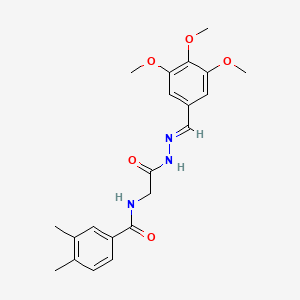
![N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B2709528.png)


![N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2709532.png)
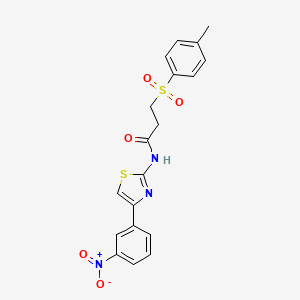
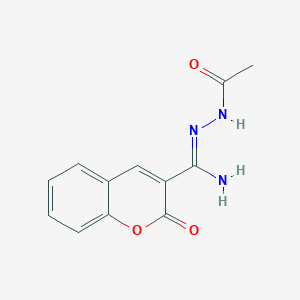
![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709536.png)
![Methyl 2-[(3-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2709537.png)
